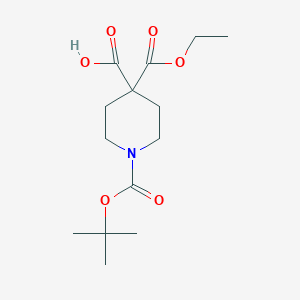

1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)piperidine-4-carboxylic acid

説明

1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a bicyclic structure with three functional groups:

- A tert-butoxycarbonyl (Boc) protecting group at the 1-position.

- An ethoxycarbonyl ester and a carboxylic acid at the 4-position.

This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and peptidomimetics. Its dual ester groups enhance solubility in organic solvents, while the Boc group facilitates selective deprotection during multi-step syntheses .

特性

IUPAC Name |

4-ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO6/c1-5-20-11(18)14(10(16)17)6-8-15(9-7-14)12(19)21-13(2,3)4/h5-9H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDZTVFMBGHNPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Overview

This method involves the selective lithiation of a protected piperidine derivative followed by carboxylation with carbon dioxide to introduce the carboxylic acid group at the 4-position.

Procedure Summary

- Starting Material: 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate

- Base: Lithium diisopropylamide (LDA)

- Solvent: Dry tetrahydrofuran (THF)

- Temperature: Initial lithiation at -78°C to -40°C, followed by CO₂ bubbling at -78°C to 0°C

- Workup: Saturated ammonium chloride, aqueous sodium hydrogen carbonate wash, acidification to pH 5 with 2N HCl, extraction with ethyl acetate

Reaction Details and Yield

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Lithiation | LDA (2.14 mL, 4.28 mmol), THF, -78 to -40°C | Formation of carbanion intermediate |

| Carboxylation | CO₂ gas bubbled at -78°C to 0°C | Introduction of carboxyl group |

| Workup | Aqueous NH₄Cl, NaHCO₃ wash, acidification | Isolation of product |

| Yield | 31% | 460 mg of 1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)piperidine-4-carboxylic acid |

This method provides a direct route to the target compound, though the moderate yield (31%) suggests room for optimization in scale-up or alternative conditions.

Boc Protection and Esterification Strategy

Overview

A multi-step synthetic route involves protecting the piperidine nitrogen with a Boc group, followed by esterification to form the ethoxycarbonyl substituent at the 4-position, and subsequent carboxylation.

Key Steps

- Step 1: Protection of 4-piperidine carboxylic acid with di-tert-butyl dicarbonate under alkaline conditions to yield 1-tert-butoxycarbonyl-4-carboxypiperidine.

- Step 2: Conversion of the carboxylic acid group to a reactive intermediate using N,O-dimethylhydroxylamine hydrochloride, forming a Weinreb amide derivative.

- Step 3: Reaction of the Weinreb amide with a Grignard reagent to introduce the ethoxycarbonyl group, yielding the 1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)piperidine derivative.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | 4-piperidine carboxylic acid, tert-butyl dicarbonate, alkaline medium (NaOH or Na₂CO₃), THF solvent | Molar ratio I:tert-butyl dicarbonate = 1:1.1 preferred |

| 2 | N,O-dimethylhydroxylamine hydrochloride, triethylamine, isobutyl chlorocarbonate | Formation of Weinreb amide intermediate |

| 3 | Grignard reagent (ethyl magnesium halide) | High yield (>75%) in the last step, purity >98% |

This approach is advantageous due to fewer steps compared to conventional methods and improved yields in the final functionalization step.

Methyl Ester Formation as a Precursor

Overview

The methyl ester of N-Boc-piperidine-4-carboxylic acid is synthesized as an intermediate, which can be further transformed into the ethoxycarbonyl derivative.

Synthetic Routes

- Method 1: Reaction of the acid with Boc anhydride and triethylamine in dichloromethane at 0°C to room temperature, followed by purification via silica gel chromatography (yield ~99%).

- Method 2: Methylation using iodomethane and potassium carbonate in DMF at room temperature.

- Method 3: Use of trimethylsilyl diazomethane in acetonitrile/methanol at 0°C to room temperature to convert the acid to methyl ester (yield ~90%).

These methods provide versatile intermediates for subsequent ethoxycarbonylation or other functional group modifications.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| LDA-mediated carboxylation | LDA, THF, CO₂, -78 to 0°C | 31 | Direct carboxylation | Moderate yield, low scalability |

| Boc protection + Weinreb amide | Boc anhydride, N,O-dimethylhydroxylamine, Grignard | >75 | High purity, fewer steps | Requires sensitive reagents |

| Methyl ester intermediate | Boc anhydride, MeI/K₂CO₃, TMS-diazomethane | 90-99 | High yield, versatile intermediate | Additional steps needed for final product |

Analytical and Purification Techniques

- Purification: Column chromatography on silica gel using mixtures such as 2% methanol in chloroform or n-hexane/ethyl acetate systems.

- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR), Infrared (IR) spectroscopy, and mass spectrometry confirm structure and purity.

- Reaction Monitoring: Temperature control and inert atmosphere (dry THF, nitrogen or argon) are critical to prevent side reactions and ensure reproducibility.

Research Findings and Considerations

- The use of lithium diisopropylamide at low temperatures allows selective deprotonation and subsequent carboxylation, but the yield is limited by competing side reactions and incomplete conversion.

- Boc protection under alkaline conditions is efficient and widely adopted for protecting amine functionalities during multi-step syntheses.

- The Weinreb amide intermediate is a versatile synthetic handle enabling high-yield introduction of carbonyl functionalities via Grignard reagents.

- Methyl ester intermediates facilitate purification and handling, providing flexibility for downstream modifications.

- Optimization of molar ratios, reaction times, and temperatures is essential for maximizing yield and purity.

化学反応の分析

Types of Reactions: 1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the protecting groups, yielding the corresponding piperidine carboxylic acid.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.

Common Reagents and Conditions:

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Hydrolysis: Piperidine-4-carboxylic acid.

Substitution: Various substituted piperidine derivatives.

Oxidation: Piperidine derivatives with additional functional groups.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 229.27 g/mol

- CAS Number : 84358-13-4

The compound features a piperidine core with tert-butoxycarbonyl (Boc) and ethoxycarbonyl groups, which enhance its reactivity and solubility in various solvents, making it suitable for multiple synthetic applications.

Pharmaceutical Synthesis

1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)piperidine-4-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its Boc protecting group allows for selective reactions at other functional sites on the piperidine ring.

Table 1: Synthesis Pathways Involving this compound

| Compound | Synthesis Method | Yield (%) | Key Reagents |

|---|---|---|---|

| Ethyl 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate | Reaction with n-butyllithium | 2.6 g | Diisopropylamine, THF |

| Piperidine derivatives | Multi-step synthesis | Varies | Various alkyl halides |

Chemical Biology Applications

This compound has shown potential in chemical biology, particularly in the development of enzyme inhibitors and biological probes. The ability to modify the piperidine ring allows researchers to tailor compounds for specific biological targets.

Case Study: Enzyme Inhibition

In a recent study, derivatives of this compound were synthesized to explore their inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated promising inhibition rates, suggesting further exploration for therapeutic applications.

Therapeutic Potential

The structural features of this compound make it a candidate for developing new therapeutic agents targeting neurological disorders. Piperidine derivatives are known for their activity on neurotransmitter receptors, which could lead to advancements in treatments for conditions such as depression and anxiety.

Table 2: Therapeutic Applications of Piperidine Derivatives

| Disorder | Compound Type | Mechanism of Action |

|---|---|---|

| Depression | Piperidine derivatives | Modulation of serotonin receptors |

| Anxiety | Piperidine derivatives | GABA receptor modulation |

作用機序

The mechanism of action of 1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)piperidine-4-carboxylic acid involves its ability to act as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the amine functionality of piperidine, allowing selective reactions to occur at other positions. Upon deprotection, the compound can interact with biological targets, such as enzymes or receptors, through its carboxylic acid group.

類似化合物との比較

Substituent Variations at the 4-Position

Key Observations :

Functional Group Modifications

Key Observations :

Key Observations :

- Carboxylic acid derivatives generally exhibit higher TPSA (Topological Polar Surface Area), correlating with improved water solubility but reduced BBB permeability .

生物活性

1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)piperidine-4-carboxylic acid, a compound with the molecular formula and molecular weight 257.32 g/mol, has garnered attention for its potential biological activities. This compound is often utilized in medicinal chemistry and drug development due to its structural properties that may influence various biological pathways.

- Molecular Formula :

- Molecular Weight : 257.32 g/mol

- CAS Number : 1093214-64-2

- Physical State : Solid at room temperature

- Purity : >96% (GC)

The biological activity of this compound is primarily linked to its interaction with various biochemical pathways, particularly those involving the PI3K (phosphoinositide 3-kinase) signaling pathway. PI3K is crucial in regulating cellular functions such as growth, proliferation, and survival, making it a significant target in cancer therapy.

Inhibition of PI3K

Research indicates that compounds similar to this compound exhibit potent inhibitory activity against Class I PI3K enzymes, specifically isoforms and . This inhibition can lead to reduced tumor cell invasion and metastasis, presenting a therapeutic avenue for cancer treatment .

Antitumor Activity

Several studies have documented the antitumor properties of the compound. For instance, in vitro assays demonstrated that it effectively inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The following table summarizes key findings from recent research:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (breast cancer) | 15.2 | Induction of apoptosis | |

| A549 (lung cancer) | 12.8 | Cell cycle arrest at G1 phase | |

| HeLa (cervical cancer) | 10.5 | PI3K inhibition |

Case Studies

-

Case Study on MCF-7 Cells :

- Objective : To evaluate the cytotoxic effects of the compound on breast cancer cells.

- Findings : The compound exhibited an IC50 value of 15.2 µM, indicating significant cytotoxicity through apoptotic pathways.

-

Case Study on A549 Cells :

- Objective : To assess the influence on lung cancer cell proliferation.

- Findings : An IC50 value of 12.8 µM was observed, with results suggesting that the compound causes cell cycle arrest at the G1 phase, preventing further division.

Pharmacological Applications

The potential applications of this compound extend beyond oncology. Its role as a PI3K inhibitor positions it as a candidate for treating other diseases characterized by dysregulated PI3K signaling, including:

- Cardiovascular diseases : By mitigating inflammation and cellular signaling pathways involved in cardiac function.

- Autoimmune disorders : Targeting immune cell regulation through PI3K inhibition could provide therapeutic benefits.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)piperidine-4-carboxylic acid?

The compound is synthesized via a multi-step process involving ester hydrolysis and Boc protection. A typical method involves:

- Hydrolysis of ethyl ester : React the ethyl ester precursor (e.g., ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate) with 5N NaOH in ethanol/water (1:1 ratio) at room temperature for 24 hours. Acidification with HCl to pH 3–4 precipitates the carboxylic acid derivative .

- Boc protection : Use di-tert-butyl dicarbonate (Boc₂O) in the presence of NaHCO₃ to protect the amine group, achieving yields >90% .

Key validation : Monitor reaction completion via TLC and characterize using H NMR (e.g., δ 1.52 ppm for CH₂ groups) and IR (1730 cm for ester C=O) .

Q. How should researchers handle this compound safely in the laboratory?

- Hazards : The compound may cause skin irritation (H315), eye damage (H319), and respiratory irritation (H335) .

- Safety protocols : Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

- Storage : Keep in a cool, dry place under inert gas (e.g., N₂) to prevent degradation .

Q. What spectroscopic methods are used to confirm the compound’s structure?

- H NMR : Look for characteristic peaks: tert-butyl groups (δ 1.2–1.4 ppm), piperidine protons (δ 3.0–4.3 ppm), and carboxylic acid protons (δ 13.3 ppm) .

- IR spectroscopy : Ester C=O (1730 cm), carboxylic acid O-H (2500–3300 cm), and Boc C=O (1687 cm) .

- Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values (e.g., C: 49.99%, H: 5.16%) .

Advanced Research Questions

Q. How can conflicting melting point or spectral data between studies be resolved?

Discrepancies may arise from:

- Polymorphism : Recrystallize the compound using different solvents (e.g., EtOH vs. hexane/EtOAc) to isolate stable crystalline forms .

- Impurities : Purify via column chromatography (silica gel, 5% MeOH in DCM) or repeated precipitation .

- Instrument calibration : Cross-validate using reference standards (e.g., NIST data for related piperidines) .

Q. What strategies improve the yield of the Boc-protection step?

- Reaction optimization : Use anhydrous conditions, excess Boc₂O (1.2–1.5 eq), and NaHCO₃ as a base in THF at 0°C → RT for 6 hours .

- Quenching : Add aqueous citric acid (pH 4–5) to neutralize excess base before extraction with EtOAc .

- Scale-up considerations : Maintain stoichiometric ratios and avoid prolonged heating to prevent Boc-group cleavage .

Q. How does the compound’s stability vary under acidic/basic conditions?

- Acidic conditions (pH <3) : The Boc group hydrolyzes rapidly, releasing CO₂ and forming a free amine. Avoid HCl/MeOH mixtures for storage .

- Basic conditions (pH >10) : The ethoxycarbonyl group may undergo saponification. Use mild bases (e.g., NaHCO₃) during synthesis .

- Long-term stability : Store at –20°C under argon; monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. What are the applications of this compound in medicinal chemistry?

- Intermediate for drug discovery : Used to synthesize monoamine reuptake inhibitors (e.g., PDE5 inhibitors) and antibacterial hydrazone derivatives .

- Structure-activity studies : Modify the ethoxycarbonyl group to explore bioactivity (e.g., replace with sulfonamides for carbonic anhydrase inhibition) .

Q. How can researchers address low solubility in aqueous buffers during biological assays?

- Solubilization techniques : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes.

- Derivatization : Convert the carboxylic acid to a methyl ester or amide for improved lipophilicity .

- Buffer optimization : Adjust pH to 7.4 with phosphate buffer and add co-solvents (e.g., PEG-400) .

Data Contradiction Analysis

Q. Why do reported 1^11H NMR spectra for similar piperidine derivatives vary in chemical shift assignments?

Q. How reliable are computational predictions (e.g., DFT) for this compound’s reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。